N-(4-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide
Description
N-(4-{[(5-Bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide is a sulfonamide-derived acetamide characterized by a 5-bromo-2-ethoxyphenyl substituent attached to the sulfonamide nitrogen. This structure combines a bromine atom (electron-withdrawing) and an ethoxy group (electron-donating), which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C16H17BrN2O4S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-23-15-9-4-12(17)10-16(15)24(21,22)19-14-7-5-13(6-8-14)18-11(2)20/h4-10,19H,3H2,1-2H3,(H,18,20) |
InChI Key |
FPBCMMSLJMPIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps. One common method starts with the bromination of 2-ethoxyphenyl to obtain 5-bromo-2-ethoxyphenyl. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form 5-bromo-2-ethoxyphenylsulfonyl chloride. The final step involves the reaction of this intermediate with 4-aminophenylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(4-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared below with analogs bearing sulfonamide-linked phenylacetamide scaffolds:
Table 1: Structural and Pharmacological Comparison
*Molecular weight calculated based on formula C₁₆H₁₇BrN₂O₄S.
Pharmacological Insights from Analogs
- Electron-Withdrawing vs. In contrast, the 4-methylpiperazinyl group in Compound 35 () introduces basicity, improving solubility and analgesic activity .
- Biological Activity Trends: Piperazinyl and isoxazolyl substituents () correlate with enhanced CNS activity (e.g., analgesia), whereas nitro groups () are often associated with synthetic intermediates.
Steric Effects :
Key Research Findings
Analgesic Potential: Compound 35 () demonstrated superior analgesic activity to paracetamol, highlighting the importance of the 4-methylpiperazinyl group. The target compound’s bromo-ethoxy substitution may modulate similar pathways but requires empirical validation .
Biological Activity
N-(4-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The synthesis of this compound involves several steps, starting with the bromination of 2-ethoxyphenyl. This is followed by sulfonylation to form the sulfonamide intermediate, which is then reacted with 4-aminophenylacetamide. The overall process can be summarized as follows:
- Bromination : 2-Ethoxyphenyl → 5-Bromo-2-ethoxyphenyl
- Sulfonylation : 5-Bromo-2-ethoxyphenyl + Sulfonyl chloride → 5-Bromo-2-ethoxyphenylsulfonyl chloride
- Final Reaction : 5-Bromo-2-ethoxyphenylsulfonyl chloride + 4-Aminophenylacetamide → this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrN2O4S |
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | N-[4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]phenyl]acetamide |
| InChI Key | FPBCMMSLJMPIPM-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest. The compound's effectiveness was evaluated in vitro against several cancer cell lines, showing IC50 values that indicate significant cytotoxicity.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it effectively reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS). These results suggest that this compound could serve as a therapeutic agent for inflammatory diseases.
Antibacterial Activity
This compound has shown moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It potentially binds to specific receptors, altering their activity and influencing cellular signaling pathways.
- Gene Expression Modulation : The compound can modulate the expression of genes related to apoptosis and inflammation.
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
- Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation, the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
